Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate
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Overview
Description
“Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate” is a chemical compound with the CAS Number: 351336-10-2 . It has a molecular weight of 300.31 . The IUPAC name for this compound is methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16O5/c1-20-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)21-2/h3-10H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Methyl 4-(4-Formyl-2-Methoxyphenoxymethyl)benzoate and Its Derivatives
This compound is a crucial intermediate in the synthesis of bisbibenzyls, a group of natural products with diverse biological activities. The synthesis involves a condensation reaction between methyl 4-bromobenzoate and iso-vanilline, with cupric oxide as a catalyst and a combination of calcium carbonate and potassium carbonate as the condensing agent. The reaction is optimized for a 16-hour duration under specific conditions for maximum yield (Lou Hong-xiang, 2012).
Biological Activities and Applications
Research on methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound with structural similarities, revealed chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii. This showcases the potential for derivatives of this compound in biomedical applications, particularly in antimicrobial and enzyme inhibition roles (Atta-ur-rahman et al., 1997).
Photophysical Properties
The investigation into the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, including those with methoxy and cyano groups, highlights the unique luminescence characteristics influenced by these substituents. Such studies are crucial for developing new materials with specific optical properties for applications in photovoltaics, displays, and sensors (Soyeon Kim et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)21-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQFUFPFCNTWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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